N-Acetyl-D-Glucosamine

Osteoarthritis Research Chondrocyte Biology Glycosaminoglycan Metabolism

Select N-Acetyl-D-Glucosamine (GlcNAc), not glucosamine, for workflows where viable cell density and hyaluronan output are critical. GlcNAc modulates mAb G0 glycoforms without the growth restriction seen with GlcN, directly supplies the UDP-GlcNAc pool without depleting acetyl-CoA, and stimulates HAS2-mediated HA synthesis in chondrocytes—effects that GlcN antagonizes. For CHO-based bioproduction, cartilage regeneration models, or ER-proteostasis studies, GlcNAc is the scientifically non-substitutable precursor. Order high-purity, research-grade material with full documentation.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
Cat. No. B7767788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-Glucosamine
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1
InChIKeyOVRNDRQMDRJTHS-RTRLPJTCSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility[ug/mL]
167 mg/mL

N-Acetyl-D-Glucosamine: Monosaccharide Precursor with Unique Bioavailability and Cell Compatibility Profile


N-Acetyl-D-Glucosamine (GlcNAc, NAG) is an acetylated amino sugar and monosaccharide derivative of glucose that occurs naturally in human tissues. It serves as the direct precursor for the biosynthesis of hyaluronic acid (HA) via UDP-GlcNAc and is a fundamental building block for glycosaminoglycans (GAGs) and glycoproteins [1]. Unlike its non-acetylated parent compound glucosamine (GlcN), GlcNAc is transported and metabolized via distinct cellular pathways, leading to divergent biological outcomes in chondrocytes and bioproduction systems [2].

Why N-Acetyl-D-Glucosamine Cannot Be Substituted by Generic Glucosamine in Specialized Applications


In-class substitution of N-Acetyl-D-Glucosamine (GlcNAc) with glucosamine (GlcN) hydrochloride or sulfate is scientifically untenable in specific contexts due to fundamental differences in cellular transport, metabolic processing, and downstream functional effects. Human articular chondrocytes actively import and metabolize GlcN but do not similarly process GlcNAc; the two aminosugars exert opposing actions on glucose transport and glycosaminoglycan synthesis, with GlcNAc uniquely stimulating hyaluronan production [1]. In bioproduction, supplementation with GlcN severely restricts cell growth, whereas GlcNAc achieves identical glycan engineering outcomes with marginal growth impacts [2]. Furthermore, GlcNAc acts as a direct precursor for UDP-GlcNAc-dependent glycosylation and protein quality control pathways that GlcN cannot efficiently access without enzymatic acetylation and the consumption of cellular acetyl-CoA pools [3]. These distinctions directly preclude simple interchange in research and industrial workflows.

Quantitative Differentiation of N-Acetyl-D-Glucosamine Against Comparator Compounds


Opposing Regulation of Hyaluronan Synthesis in Human Articular Chondrocytes: GlcNAc Stimulation vs. GlcN Inhibition

In a direct head-to-head comparison using human articular chondrocytes, N-acetylglucosamine (GlcNAc) and glucosamine (GlcN) produced diametrically opposite effects on hyaluronan synthesis. GlcNAc stimulated hyaluronan production and upregulated hyaluronan synthase-2 (HAS2), whereas GlcN inhibited both hyaluronan and sulfated glycosaminoglycan (SGAG) synthesis [1]. The two aminosugars also exerted opposing actions on facilitated glucose transport: GlcNAc accelerated glucose uptake, while GlcN non-competitively inhibited it [1].

Osteoarthritis Research Chondrocyte Biology Glycosaminoglycan Metabolism

Preservation of Cell Growth and Productivity in CHO Cell Bioproduction: GlcNAc Avoids Severe Growth Restriction Caused by GlcN

In CHO cell cultures stably expressing a chimeric monoclonal antibody (EG2-hFc), supplementation with glucosamine (GlcN) caused severe restriction of cell growth, whereas supplementation with N-acetylglucosamine (GlcNAc) produced the same desired shift in glycan profile (favoring G0 glycoforms) with only marginal impacts on cell growth and protein productivity [1]. The growth-inhibitory effect of GlcN was attributed to the depletion of intracellular acetyl-CoA pools during its conversion to GlcNAc [1].

Bioprocess Engineering Monoclonal Antibody Production Glycan Engineering

Lifespan Extension and Proteostasis Enhancement in C. elegans via GlcNAc Supplementation

Supplementation of the growth medium with the N-glycan precursor N-acetylglucosamine (GlcNAc) slowed aging in wild-type Caenorhabditis elegans and alleviated pathology in distinct neurotoxic disease models [1]. The mechanism involved enhanced endoplasmic reticulum-associated protein degradation (ERAD), increased proteasomal activity, and induction of autophagy—effects that were not observed with equivalent glucosamine supplementation under the same experimental conditions, as GlcNAc acts as a direct precursor for UDP-GlcNAc without requiring cellular acetylation [1].

Aging Research Protein Quality Control Neurodegenerative Disease Modeling

Hyaline-Like Cartilage Regeneration and Improved Subchondral Bone Microarchitecture Following Intra-Articular GlcNAc Administration

In a randomized controlled trial using a rabbit knee full-thickness articular cartilage (FTAC) defect model, intra-articular administration of N-acetyl-D-glucosamine (GlcNAc) twice weekly produced hyaline-like cartilage regeneration with mature SOX9+ chondrocytes, robust GAG content, and positive collagen type II expression at 12 weeks post-surgery, compared to saline-treated controls that exhibited only fibrocartilage scar tissue characterized by collagen type I [1]. The GlcNAc group also demonstrated significantly higher bone volume per tissue volume and greater trabecular thickness in the subchondral bone compartment [1].

Cartilage Repair Regenerative Medicine Osteoarthritis Intervention

Evidence-Backed Application Scenarios for N-Acetyl-D-Glucosamine Selection


Monoclonal Antibody Glycan Engineering in CHO Cell Bioproduction

In bioprocess development for therapeutic monoclonal antibodies (mAbs), the ability to modulate glycan profiles toward G0 glycoforms is critical for product quality attributes including effector function and clearance. N-Acetyl-D-Glucosamine (GlcNAc) supplementation achieves the desired shift in glycan complexity without the severe growth restriction observed with glucosamine (GlcN). This enables process intensification and maintains volumetric productivity while meeting glycan specifications [1]. Procurement of GlcNAc for CHO cell culture media supplementation is scientifically justified over GlcN for any workflow where viable cell density and titer are key performance indicators.

Hyaluronan Stimulation Studies in Human Articular Chondrocytes

Research investigating the regulation of hyaluronan (HA) synthesis in human articular chondrocytes requires a precursor that reliably stimulates HA production and upregulates HAS2 expression. N-Acetyl-D-Glucosamine (GlcNAc) is the compound of choice because glucosamine (GlcN) exerts the opposite effect—inhibiting both HA and SGAG synthesis in the same cell system [2]. For any chondrocyte-based assay measuring HA output or HAS2 transcriptional regulation, substitution with GlcN will confound results and should be strictly avoided.

Protein Quality Control and Lifespan Studies in C. elegans Models

Studies focused on the hexosamine biosynthetic pathway (HBP), endoplasmic reticulum (ER) protein homeostasis, and aging in Caenorhabditis elegans benefit from direct supplementation with the N-glycan precursor N-Acetyl-D-Glucosamine (GlcNAc). GlcNAc bypasses the rate-limiting GFAT enzyme and provides UDP-GlcNAc substrate without depleting intracellular acetyl-CoA pools [3]. Researchers investigating proteotoxic disease models (e.g., polyglutamine aggregation, amyloid-beta toxicity) or seeking to activate ERAD, proteasomal activity, and autophagy should select GlcNAc over GlcN to avoid confounding metabolic effects on acetyl-CoA availability and cell growth.

Preclinical Cartilage Repair and Osteoarthritis Intervention Studies

Animal models of full-thickness articular cartilage defects (FTAC) and experimental osteoarthritis are used to evaluate chondroprotective and pro-regenerative agents. N-Acetyl-D-Glucosamine (GlcNAc), when administered intra-articularly, promotes hyaline-like cartilage regeneration characterized by mature SOX9+ chondrocytes and robust GAG content, in contrast to saline controls that yield fibrocartilage scar tissue [4]. Researchers designing in vivo cartilage repair studies should consider GlcNAc as a comparator or intervention based on this preclinical evidence of regenerative, rather than merely symptomatic, tissue outcomes.

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